
1,3-Dimethoxy-2-ethyl-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-2-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2. It is a derivative of benzene, featuring methoxy, ethyl, and iodine substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-ethyl-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-dimethoxy-2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
1,3-Dimethoxy-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Quinones and other oxidized derivatives.
Coupling: Biaryl compounds and other complex aromatic structures.
科学的研究の応用
1,3-Dimethoxy-2-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,3-Dimethoxy-2-ethyl-5-iodobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups influence its electronic properties, making it reactive towards electrophiles and nucleophiles. The iodine atom can participate in halogen bonding and other interactions, affecting the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain reactions.
2-Ethyl-5-iodobenzene: Lacks the methoxy groups, affecting its electronic properties and reactivity.
1,3-Dimethoxy-5-iodobenzene: Similar but lacks the ethyl group, influencing its steric and electronic characteristics.
Uniqueness
1,3-Dimethoxy-2-ethyl-5-iodobenzene is unique due to the combination of methoxy, ethyl, and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
分子式 |
C10H13IO2 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC名 |
2-ethyl-5-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-8-9(12-2)5-7(11)6-10(8)13-3/h5-6H,4H2,1-3H3 |
InChIキー |
QIFXZJOLFGZNOZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1OC)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



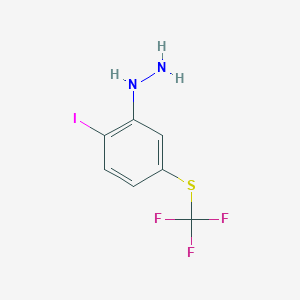
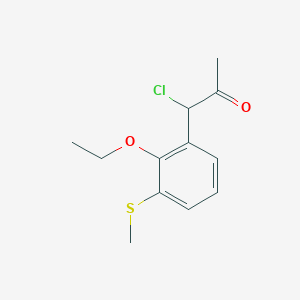
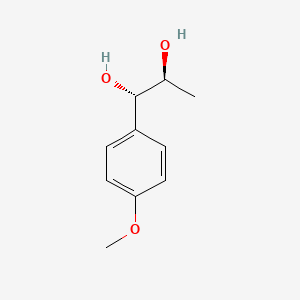
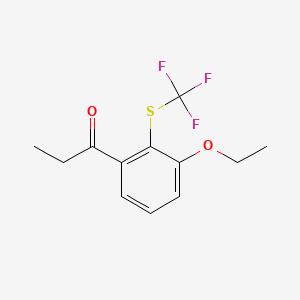

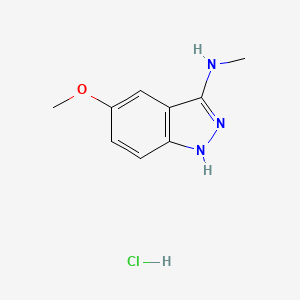
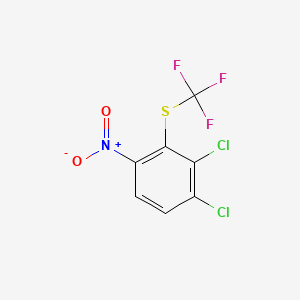
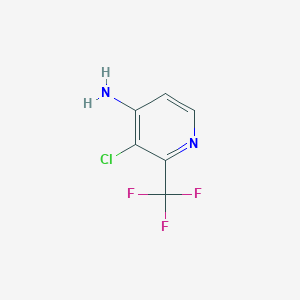
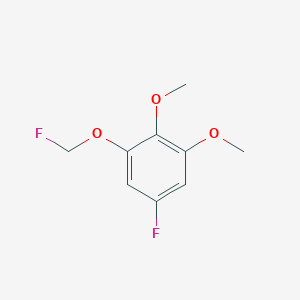
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)

